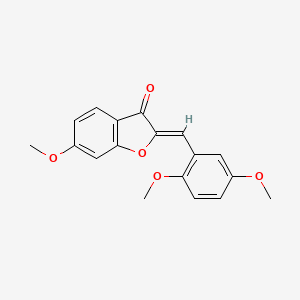
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one, also known as DMDBO-Furanone, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzofuranone and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene is not fully understood. However, it has been suggested that (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene inhibits the activity of enzymes involved in various cellular processes, including cell proliferation and DNA replication. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has also been shown to induce the expression of various genes involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer, antibacterial, and antifungal activities. However, (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has some limitations for lab experiments. It is relatively unstable and can degrade over time. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has several potential future directions for scientific research. It could be further studied for its anticancer, antibacterial, and antifungal activities. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene could also be studied for its potential use in drug development. Additionally, (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene could be studied for its potential use in various other applications, including agriculture and food preservation.
In conclusion, (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to have potent anticancer, antibacterial, and antifungal activities and could have potential use in drug development. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene can be synthesized using various methods, including the one-pot synthesis method and the Suzuki-Miyaura coupling method. The one-pot synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde and 2-methoxyphenol in the presence of a base and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then stirred at room temperature for several hours to yield (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene. The Suzuki-Miyaura coupling method involves the reaction of 2,5-dimethoxybenzaldehyde and 6-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction mixture is then stirred at room temperature to yield (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has been shown to have potential applications in scientific research. It has been reported to have anticancer, antibacterial, and antifungal activities. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. It has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans.
Eigenschaften
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-7-15(22-3)11(8-12)9-17-18(19)14-6-4-13(21-2)10-16(14)23-17/h4-10H,1-3H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYHZCFEOMREFE-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
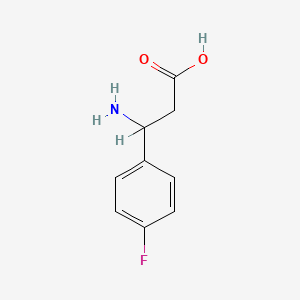
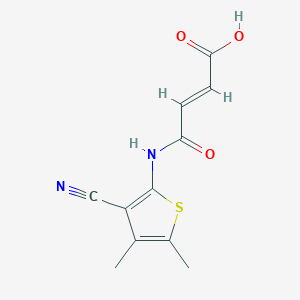
![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)
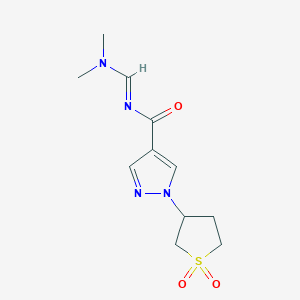
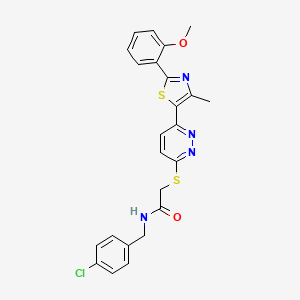

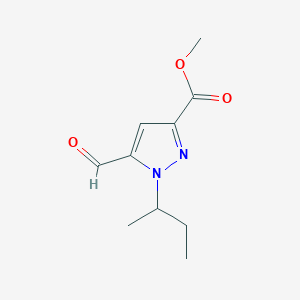

![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2883908.png)
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)
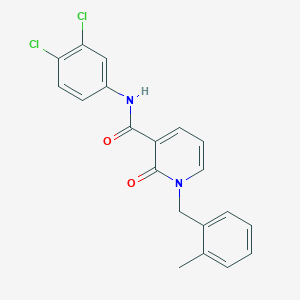
![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile](/img/structure/B2883915.png)
![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)
